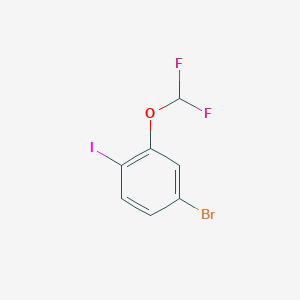

4-Bromo-2-(difluoromethoxy)-1-iodobenzene

Description

Historical Context and Evolution of Aryl Halides as Synthetic Intermediates

Aryl halides, which are aromatic compounds where a hydrogen atom is replaced by a halogen, are fundamental building blocks in organic chemistry. tcichemicals.com Historically, their use was often limited due to their lower reactivity compared to their aliphatic counterparts, especially in nucleophilic substitution reactions. google.com Early applications frequently involved their conversion into organometallic reagents, such as Grignard or organolithium reagents, which could then react with various electrophiles.

The landscape of organic synthesis was revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings transformed aryl halides from relatively inert compounds into powerful precursors for carbon-carbon and carbon-heteroatom bond formation. rsc.org This evolution was marked by the ability to utilize the differential reactivity of various aryl-halogen bonds. The general reactivity trend for oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling reactions, is C-I > C-Br > C-Cl. researchgate.net This predictable reactivity allows for selective functionalization of polyhalogenated arenes.

Significance of the Difluoromethoxy (OCF2H) Group in Modern Chemical Sciences

The incorporation of fluorinated functional groups is a widely used strategy in the design of pharmaceuticals, agrochemicals, and advanced materials. bldpharm.com Among these, the difluoromethoxy (OCF2H) group has emerged as a particularly valuable substituent due to its unique electronic and conformational properties. bldpharm.com

The difluoromethoxy group is considered a "lipophilic hydrogen bond donor." The highly polarized C-H bond within the OCF2H group can act as a hydrogen bond donor, a rare characteristic for polyfluorinated motifs. bldpharm.com This capability allows for additional, favorable interactions with biological targets like proteins and enzymes.

Furthermore, the OCF2H group can influence the conformation of molecules. Unlike the trifluoromethoxy (OCF3) group, which typically orients itself orthogonally to an adjacent aromatic ring, the OCF2H group has a lower rotational barrier, allowing it to exhibit dynamic lipophilicity. bldpharm.com This means it can alter its orientation and, consequently, its lipophilic character in response to its chemical environment. bldpharm.com

Metabolic stability is a critical parameter in drug design. The replacement of a metabolically susceptible methoxy (B1213986) group (OCH3) with a difluoromethoxy group (OCF2H) is a common strategy to block oxidative metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, which can lead to an improved pharmacokinetic profile for drug candidates.

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is crucial for membrane permeability and bioavailability. The OCF2H group offers a nuanced way to fine-tune this property. It is more lipophilic than a methoxy group but generally less so than a trifluoromethoxy group, providing a valuable intermediate option for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. bldpharm.com

Table 1: Comparison of Physicochemical Properties of Methoxy and Fluorinated Methoxy Groups

| Property | Methoxy (-OCH3) | Difluoromethoxy (-OCF2H) | Trifluoromethoxy (-OCF3) |

| Hansch Lipophilicity Parameter (π) | ~ -0.02 | +0.2 to +0.6 (dynamic) | ~ +1.04 |

| Hydrogen Bond Donor Capacity | No | Yes (Weak) | No |

| Metabolic Stability | Low (Susceptible to O-dealkylation) | High | High |

| Electronic Effect (Hammett σp) | -0.27 (Electron Donating) | +0.22 (Electron Withdrawing) | +0.35 (Electron Withdrawing) |

Strategic Positioning of 4-Bromo-2-(difluoromethoxy)-1-iodobenzene within the Landscape of Multifunctionalized Arenes

While specific research literature detailing the synthesis and reactivity of this compound is not extensively available in the public domain, its strategic value as a synthetic building block can be inferred from the well-established chemistry of its constituent parts. This molecule is a prime example of a multifunctionalized arene, designed for selective, sequential chemical modifications.

The key to its utility lies in the differential reactivity of the carbon-iodine and carbon-bromine bonds in transition-metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and will typically undergo oxidative addition under milder conditions than the C-Br bond. This reactivity difference enables a synthetic strategy where the iodine position is functionalized first, for instance, in a Sonogashira or Suzuki coupling, while the bromine atom remains intact. researchgate.net

Following the initial reaction at the iodo-position, the resulting molecule, which now contains a bromo-substituent, can be subjected to a second, distinct cross-coupling reaction under more forcing conditions to modify the bromo-position. This sequential approach allows for the controlled and regioselective introduction of two different substituents onto the aromatic ring.

The difluoromethoxy group at the 2-position plays a crucial role by imparting its unique electronic and steric properties to the molecule and its downstream products. Its electron-withdrawing nature and potential for hydrogen bonding can influence the reactivity of the adjacent halide positions and, more importantly, confer desirable properties such as enhanced metabolic stability and specific binding interactions in the final target molecules, particularly in medicinal chemistry contexts. bldpharm.com Therefore, this compound is strategically positioned as a high-value building block for the efficient construction of complex, difluoromethoxylated biaryls and other elaborate structures that would be challenging to synthesize through other means.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(difluoromethoxy)-1-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2IO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKGESMHCNFRSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of 4 Bromo 2 Difluoromethoxy 1 Iodobenzene

Influence of Halogen and Difluoromethoxy Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 4-Bromo-2-(difluoromethoxy)-1-iodobenzene is significantly influenced by the electronic properties of its three substituents: a bromo group, an iodo group, and a difluoromethoxy group. These substituents modulate the electron density of the aromatic system, thereby dictating its susceptibility to attack by electrophiles and nucleophiles and controlling the regioselectivity of cross-coupling reactions.

Electronic Effects and Their Impact on Electrophilic and Nucleophilic Processes

The collective electronic influence of the bromo, iodo, and difluoromethoxy substituents renders the aromatic ring of this compound electron-deficient and thus deactivated towards electrophilic aromatic substitution. This deactivation stems from the strong inductive electron-withdrawing effects (-I) of the halogen atoms and the difluoromethoxy group.

Halogens, such as bromine and iodine, are classic examples of deactivating groups in electrophilic aromatic substitution. While they possess lone pairs of electrons that can be donated to the ring via resonance (+M effect), their strong electronegativity leads to a dominant inductive withdrawal of electron density from the sigma framework of the ring.

Cross-Coupling Reaction Chemistry

This compound is an ideal substrate for sequential and chemoselective palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this selectivity. In palladium-catalyzed reactions, the oxidative addition step, which is typically the rate-determining step, occurs much more readily with aryl iodides than with aryl bromides. The general order of reactivity for halogens is I > Br > Cl > F. This predictable reactivity hierarchy allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact for subsequent transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. For this compound, this reaction proceeds with high chemoselectivity at the more reactive C-I bond. This allows for the synthesis of various biaryl compounds where the bromine atom is retained for potential further functionalization.

Research findings, primarily from patent literature, demonstrate the utility of this substrate in Suzuki-Miyaura couplings to generate intermediates for pharmaceuticals and other complex molecules. The reaction conditions are typical for Suzuki couplings, employing a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system.

| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| (2-Fluoro-3-nitrophenyl)boronic acid | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane / H₂O | 80 | 92.4 |

| (3-Formylphenyl)boronic acid | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane / H₂O | 80 | 90.0 |

| (4-(Hydroxymethyl)phenyl)boronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Toluene (B28343) / H₂O | 80 | 88.0 |

Stille Coupling Reactions and Related Stannane-Based Methodologies

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). Similar to the Suzuki-Miyaura reaction, the Stille coupling with this compound is expected to be highly selective, with the reaction occurring preferentially at the carbon-iodine bond. This selectivity enables the introduction of a wide variety of organic groups, as organostannanes are compatible with many functional groups.

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. While specific examples for this compound are not extensively detailed in readily available literature, the established principles of Stille couplings on dihalogenated arenes strongly support the selective functionalization at the iodine position. For instance, coupling with reagents like tributyl(vinyl)stannane would be expected to yield 4-bromo-2-(difluoromethoxy)-1-vinylbenzene under standard Stille conditions, which typically involve a palladium source such as Pd(PPh₃)₄ and are often carried out in a non-polar aprotic solvent like toluene or THF.

Heck Coupling Reactions for Carbon-Carbon Bond Formation

The Heck reaction is a palladium-catalyzed method for forming a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base. This reaction is a cornerstone of C-C bond formation for vinylation of aryl halides. When this compound is used as the substrate, the reaction is anticipated to occur exclusively at the C-I bond due to its higher reactivity towards oxidative addition to the palladium(0) catalyst.

This chemoselectivity would allow for the synthesis of 4-bromo-2-(difluoromethoxy)stilbenes and related vinylated aromatics. A typical Heck reaction involves a palladium source (e.g., Pd(OAc)₂), often with a phosphine ligand, and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent like DMF or NMP. For example, the reaction of this compound with an alkene such as ethyl acrylate (B77674) would be expected to yield ethyl (E)-3-(4-bromo-2-(difluoromethoxy)phenyl)acrylate. The reaction proceeds through a catalytic cycle involving oxidative addition, alkene insertion (carbopalladation), and β-hydride elimination.

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, involving the reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The pronounced difference in reactivity between the C-I and C-Br bonds in this compound allows for precise, selective alkynylation at the 1-position.

This selectivity is crucial for synthesizing functionalized alkynes where the bromine atom can be used in subsequent synthetic steps. For instance, coupling with a terminal alkyne like ethynyltrimethylsilane would selectively yield 4-bromo-2-(difluoromethoxy)-1-((trimethylsilyl)ethynyl)benzene. Standard Sonogashira conditions, such as using a Pd(PPh₃)₂Cl₂/CuI catalyst system in a solvent like THF or DMF with an amine base (e.g., triethylamine (B128534) or diisopropylamine), would be employed. This reaction provides a direct route to aryl alkynes, which are important precursors in the synthesis of pharmaceuticals, natural products, and organic materials.

Mechanistic Insights into Transition Metal Catalysis Involving Dual Halogens

The presence of both bromine and iodine atoms on the aromatic ring of this compound imparts a high degree of chemoselectivity in transition metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in such catalytic cycles, particularly those involving palladium, is largely dictated by the carbon-halogen bond dissociation energy. The C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than the C-Cl bond. nih.gov This reactivity differential allows for the selective activation of the C-I bond over the C-Br bond.

In a typical palladium-catalyzed cycle, the first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)). Due to the lower bond energy, the C-I bond of this compound undergoes oxidative addition much more readily than the C-Br bond. nih.gov This principle enables sequential cross-coupling reactions, where the iodine position is functionalized first under milder conditions, leaving the bromine atom intact for a subsequent, typically more forcing, coupling reaction. nih.gov

Research on the analogous compound, 4-bromo-iodobenzene, in P-C coupling reactions demonstrates this selectivity. Reactions with diphenylphosphine (B32561) oxide or diethyl phosphite (B83602) can be controlled to selectively form the C-P bond at the position of the iodine atom, yielding 4-bromophenyl-diphenylphosphine oxide with high selectivity. researchgate.net This preferential reactivity is a cornerstone for the strategic construction of complex, multi-substituted aromatic molecules.

Table 1: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling

| Halogen (X) | C-X Bond | Relative Reactivity in Oxidative Addition |

| Iodo (I) | C-I | Highest |

| Bromo (Br) | C-Br | Intermediate |

| Chloro (Cl) | C-Cl | Lowest |

This interactive table summarizes the established reactivity hierarchy for aryl halides in transition metal catalysis, which governs the chemoselectivity observed with this compound. nih.gov

Nucleophilic Aromatic Substitution Pathways (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. libretexts.org The SNAr mechanism typically proceeds via a two-step addition-elimination sequence involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For SNAr to occur, two main conditions must be met:

The presence of strong electron-withdrawing groups on the aromatic ring.

These groups must be positioned ortho or para to the leaving group (the halogen). libretexts.org

In this compound, the difluoromethoxy group (-OCF₂H) acts as an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. Both the iodine and bromine atoms are positioned ortho and para, respectively, to the activating -OCF₂H group. This positioning allows for the stabilization of the negative charge in the Meisenheimer complex intermediate through resonance. libretexts.org

The reaction's regioselectivity is determined by the relative leaving group ability of iodide versus bromide. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. youtube.com However, the ability of the halogen to depart in the subsequent fast elimination step is also crucial. Generally, iodide is a better leaving group than bromide, which could favor substitution at the C-I position under specific conditions.

Halogen Exchange Reactions and Interconversions of Aryl Halides

Halogen exchange reactions provide a method for the interconversion of aryl halides, which can be a crucial step in a synthetic sequence to modulate reactivity. science.gov For instance, a less reactive aryl bromide can be converted into a more reactive aryl iodide to facilitate subsequent cross-coupling reactions. science.govresearchgate.net These transformations are often catalyzed by transition metals or driven by the use of a large excess of a halide salt.

While specific studies on halogen exchange with this compound are not prevalent, the general principles can be applied. For example, treatment with a fluoride (B91410) source in the presence of a suitable catalyst could potentially replace the bromine or iodine. Conversely, it is conceivable, though challenging, to exchange the bromine for another iodine atom or vice versa under specific conditions, although such a transformation would likely compete with other reaction pathways. The selective activation of C-F bonds has been achieved using titanocene (B72419) dihalides and trialkyl aluminum, showcasing that even strong carbon-halogen bonds can be targeted under the right conditions. researchgate.netorganic-chemistry.org

Halogen Dance Rearrangements in Polyhalogenated Arenes

The halogen dance is a fascinating rearrangement reaction in which a halogen atom migrates from its original position on an aromatic ring to a new one. wikipedia.org This transformation, also known as halogen scrambling or migration, is typically base-catalyzed and proceeds through aryl carbanion intermediates. wikipedia.orgclockss.org It provides a powerful method for functionalizing positions on an aromatic ring that are not accessible through conventional methods. wikipedia.org

The halogen dance rearrangement is initiated by the deprotonation of an aromatic ring by a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA). wikipedia.org In the case of this compound, a strong base would abstract a proton from one of the available C-H positions on the ring. The resulting aryl anion is a key intermediate. This anion can then induce the migration of one of the halogen atoms (bromine or iodine). The driving force for this rearrangement is thermodynamic, leading to the formation of a more stable aryl anion intermediate. wikipedia.org Fluorine and chlorine atoms are less prone to migration and can act as directing metalation groups, whereas bromine and iodine are more labile and likely to "dance". clockss.org

The mechanism of the halogen dance hinges on the formation and subsequent reactivity of aryl carbanion (e.g., aryllithium) species. wikipedia.org Following the initial deprotonation, an equilibrium is established between the carbanion and the starting material. The carbanion can then react with a halogen donor—often another molecule of the starting aryl halide—to form a di-lithiated species and a rearranged, de-halogenated product. More commonly, an intramolecular shift occurs where the halogen migrates to an adjacent, more thermodynamically stable carbanionic center. The newly formed carbanion can then be trapped by an electrophile, allowing for regioselective functionalization of the aromatic ring at a position that was previously unfunctionalized. wikipedia.org

Table 2: Key Factors Influencing Halogen Dance Rearrangements

| Factor | Influence on the Reaction |

| Base | The choice of base (e.g., LDA, organolithiums) is critical for initiating the deprotonation at the desired position. |

| Temperature | Lower temperatures are often required to control the reaction and prevent side reactions like benzyne (B1209423) formation. |

| Solvent | The solvent can affect the aggregation state and reactivity of the base and the stability of the carbanion intermediate. |

| Electrophile | "Fast" reacting electrophiles can trap the initial carbanion before rearrangement occurs, while "slow" electrophiles may allow the dance to proceed to completion before trapping. wikipedia.org |

This interactive table outlines the critical parameters that must be controlled to achieve a successful and selective halogen dance rearrangement, based on established mechanistic studies. wikipedia.org

Oxidative and Reductive Transformations of the Compound

The electronic nature and the presence of two different halogens make this compound susceptible to various oxidative and reductive transformations.

Oxidative transformations often involve the transition metal-catalyzed oxidative addition of the C-I or C-Br bond. As discussed, the C-I bond is more susceptible to oxidative addition, for example, to a Pd(0) center to form a Pd(II) species. nih.gov This is the initial step in many cross-coupling reactions. Furthermore, the iodine atom can be involved in the formation of hypervalent iodine species under strongly oxidizing conditions, which are themselves powerful reagents in organic synthesis. frontiersin.org Aromatic rings can also undergo oxidation, such as hydroxylation, often mediated by metal catalysts that mimic the function of metalloenzymes. mdpi.com

Reductive transformations can be used to selectively remove one or both of the halogen atoms. Catalytic hydrogenation, using a catalyst like palladium on carbon (Pd/C) and a hydrogen source, can lead to hydrodehalogenation. Due to the lower bond strength, the C-I bond would be expected to be reduced preferentially over the C-Br bond. Other reductive methods, such as the use of active metals (e.g., zinc, magnesium) or metal-halogen exchange with organolithium reagents followed by quenching with a proton source, can also achieve dehalogenation. These reductive processes are valuable for creating less halogenated derivatives or for selectively removing one reactive handle from the molecule.

Advanced Characterization and Computational Analysis

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the structure of 4-Bromo-2-(difluoromethoxy)-1-iodobenzene, with each method offering unique insights into its molecular framework.

While a complete, publicly available experimental spectrum for this compound is not documented, its NMR spectra can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show signals in two distinct regions: the aromatic region and the difluoromethoxy region.

Aromatic Region: Three protons attached to the benzene (B151609) ring will appear as distinct signals, likely between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns (doublets, doublet of doublets) would be determined by the electronic influence of the adjacent bromo, iodo, and difluoromethoxy substituents.

Difluoromethoxy Proton: The single proton of the -OCF₂H group is highly characteristic. It is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. Based on data from similar compounds like 4-(difluoromethoxy)benzonitrile, this signal is anticipated to be significantly downfield, around 6.6 ppm, with a large coupling constant (JHF) of approximately 72-74 Hz. rsc.org

¹³C NMR: The ¹³C NMR spectrum will display seven unique signals corresponding to the six aromatic carbons and the one carbon of the difluoromethoxy group.

Aromatic Carbons: The signals for the six benzene carbons would be spread across the typical aromatic range (approx. 110-140 ppm). The carbons directly bonded to the electronegative iodine, bromine, and oxygen atoms (ipso-carbons) will have their chemical shifts significantly influenced. Carbons attached to bromine and iodine often experience a "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.

Difluoromethoxy Carbon: The carbon of the -OCF₂H group is expected to appear as a triplet due to coupling with the two fluorine atoms. Its chemical shift would likely be in the range of 115-120 ppm.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a clear and sensitive probe for the difluoromethoxy group.

A single signal is expected, which will be split into a doublet by the single proton of the difluoromethoxy group. Data from analogous structures suggests this doublet would appear in the region of -80 to -95 ppm relative to a CFCl₃ standard, with a coupling constant (JFH) matching that observed in the ¹H spectrum (approx. 72-74 Hz). rsc.org

| Nucleus | Region/Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | Aromatic | ~7.0 - 8.0 | Doublets, Doublet of doublets | - |

| ¹H | -OCF₂H | ~6.6 | Triplet (t) | JHF ≈ 72-74 |

| ¹³C | Aromatic | ~110 - 140 | Singlets | - |

| ¹³C | -OCF₂H | ~115 - 120 | Triplet (t) | JCF ≈ 250-280 |

| ¹⁹F | -OCF₂H | ~ -80 to -95 | Doublet (d) | JFH ≈ 72-74 |

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is predicted to show several characteristic absorption bands.

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region.

C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds within the benzene ring gives rise to characteristic absorptions in the 1600-1450 cm⁻¹ range.

C-O-C Stretching: The ether linkage of the difluoromethoxy group is expected to produce strong C-O-C stretching bands, typically found between 1300 cm⁻¹ and 1000 cm⁻¹.

C-F Stretching: The carbon-fluorine bonds of the difluoromethoxy group will result in very strong and distinct absorption bands in the 1100-1000 cm⁻¹ region.

C-Br and C-I Stretching: Vibrations associated with the carbon-bromine and carbon-iodine bonds are found in the fingerprint region at lower wavenumbers, typically below 700 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium-Weak |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| C-O-C Stretch | Ether Linkage | 1300 - 1000 | Strong |

| C-F Stretch | Difluoromethoxy | 1100 - 1000 | Very Strong |

| C-Br / C-I Stretch | Haloalkane | < 700 | Medium-Strong |

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides definitive data on bond lengths, bond angles, and intermolecular interactions.

As of now, the single-crystal structure of this compound has not been reported in the public domain. If such a study were conducted, it would yield crucial information, including:

Molecular Geometry: The exact bond lengths of C-Br, C-I, C-O, and C-F, as well as the bond angles within the benzene ring and the difluoromethoxy substituent.

Conformation: The orientation of the difluoromethoxy group relative to the plane of the benzene ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice, which would likely be governed by halogen bonding (involving the iodine and/or bromine atoms) and other non-covalent interactions.

Computational Chemistry and Theoretical Studies

Theoretical calculations are invaluable for complementing experimental data, offering insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could provide:

Optimized Geometry: A theoretical prediction of the most stable molecular structure, including bond lengths and angles, which can be compared with experimental data if available.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding chemical reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability. researchgate.net

Vibrational Frequencies: Theoretical calculation of the IR spectrum, which can be used to aid in the assignment of experimental vibrational bands. researchgate.net

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on the surface of a molecule. It is a powerful tool for predicting how a molecule will interact with other chemical species.

Color Coding: The map is color-coded to indicate charge distribution, where red represents regions of high electron density (negative potential, susceptible to electrophilic attack) and blue represents regions of low electron density (positive potential, susceptible to nucleophilic attack).

Reactivity Sites: For this compound, an EPS map would likely show negative potential around the oxygen and fluorine atoms of the difluoromethoxy group.

Sigma-Hole: Crucially, the map would be expected to reveal a region of positive electrostatic potential on the outermost portion of the iodine atom, along the extension of the C-I bond. researchgate.netresearchgate.net This phenomenon, known as a "sigma-hole," is characteristic of larger halogens and makes the iodine atom a potent halogen bond donor, predisposing the molecule to specific intermolecular interactions that are critical in crystal engineering and supramolecular chemistry. researchgate.net

Prediction of Regioselectivity and Reaction Pathway Analysis

Computational chemistry provides powerful tools to predict the regioselectivity of electrophilic aromatic substitution (EAS) reactions. For this compound, the primary question is which of the two available aromatic protons is more susceptible to substitution. The outcome is governed by the electronic effects of the three substituents: the bromo, iodo, and difluoromethoxy groups.

The difluoromethoxy group (-OCHF₂) is electron-withdrawing due to the inductive effect of the fluorine atoms, yet the oxygen atom can donate electron density to the aromatic ring through resonance (+R effect). numberanalytics.comlumenlearning.com Halogens like bromine and iodine are also inductively withdrawing (-I) but can act as weak resonance donors (+R). wikipedia.orglibretexts.org The interplay of these effects determines the activation or deactivation of the ring and the directing influence of the substituents. numberanalytics.comlumenlearning.com

To predict the most likely site of electrophilic attack, computational methods such as Density Functional Theory (DFT) can be employed to model the reaction pathway. rsc.orgresearchgate.net This involves calculating the energies of the intermediates and transition states for the substitution at each possible position. The reaction pathway with the lowest activation energy barrier is the most kinetically favored. rsc.org

A common approach involves modeling the formation of the σ-complex (also known as the Wheland intermediate), where the electrophile has attached to the ring, and a positive charge is delocalized across the remaining π-system. The stability of this intermediate is a key indicator of the preferred reaction pathway.

For a molecule like this compound, the two possible sites for electrophilic substitution are C3 and C5. The stability of the corresponding σ-complexes would be computationally evaluated. The directing effects of the substituents would suggest that the difluoromethoxy group, being an ortho, para-director (despite its inductive withdrawal), would favor substitution at the positions ortho and para to it. In this case, the C3 and C5 positions are both meta to the bromo and iodo groups, which are ortho, para-directors. The dominant directing group would likely be the difluoromethoxy group.

Illustrative Reaction Pathway Analysis for a Model System

To illustrate this, we can consider a DFT study on a related compound, such as the bromination of anisole (B1667542) (methoxybenzene), which serves as an analogue for the difluoromethoxy group's resonance effect. rsc.org The calculated activation energies for the formation of the σ-complex at the ortho, meta, and para positions provide a quantitative prediction of regioselectivity.

| Position of Substitution | Activation Energy (kcal/mol) |

|---|---|

| ortho | 15.2 |

| meta | 20.5 |

| para | 14.8 |

This table is based on data for a model system and is intended for illustrative purposes.

Based on these principles, a similar computational analysis for this compound would likely show a preference for substitution at one of the available positions, guided by the stabilizing or destabilizing influence of the substituents on the σ-complex.

Determination of Electronic Parameters (e.g., Hammett Constants) for Substituents

The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using Hammett constants (σ). researchgate.netutexas.edu These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent. researchgate.netutexas.edu The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted compound through the reaction constant (ρ) and the substituent constant (σ). wikipedia.org

Hammett Constants for Relevant Substituents

The Hammett constants for the bromo and iodo substituents are well-established. The difluoromethoxy group's electronic effect is more complex. The highly electronegative fluorine atoms lead to a strong inductive electron withdrawal (-I effect). However, the oxygen atom's lone pairs can participate in resonance donation (+R effect). The net effect is generally electron-withdrawing. Studies on the related difluoromethyl group have shown a correlation between its properties and Hammett σ constants. acs.org

| Substituent | σ_meta | σ_para |

|---|---|---|

| -Br | +0.39 | +0.23 |

| -I | +0.35 | +0.18 |

| -OCHF₂ (estimated) | ~ +0.3 to +0.4 | ~ +0.1 to +0.2 |

The values for -OCHF₂ are estimates based on the electronic properties of similar fluorinated groups and are for illustrative purposes.

The positive values for the Hammett constants indicate that all three substituents are electron-withdrawing in nature, which deactivates the aromatic ring towards electrophilic attack compared to benzene. numberanalytics.com The relative magnitudes of the σ_meta and σ_para values reflect the interplay of inductive and resonance effects. For halogens, the inductive effect is dominant, but the resonance effect slightly counteracts it at the para position, leading to a smaller σ_para value. youtube.com A similar trend would be expected for the difluoromethoxy group.

Computational approaches, such as DFT, can be used to calculate properties that correlate with Hammett constants. For example, the calculated change in the acidity of a computationally modeled benzoic acid derivative upon substitution can be used to derive a theoretical Hammett constant. science.gov These theoretical values are invaluable for understanding the electronic landscape of complex molecules like this compound and for predicting their reactivity in various chemical environments.

Applications in Advanced Materials and Specialized Organic Synthesis

4-Bromo-2-(difluoromethoxy)-1-iodobenzene as a Modular Building Block

In the field of organic synthesis, the concept of modular building blocks is crucial for the efficient construction of complex molecular structures. This compound serves as an exemplary modular building block due to the presence of three distinct functional handles on the aromatic ring. The bromine and iodine atoms are particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the selective introduction of different substituents at these positions.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature of this molecule. The C-I bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This chemoselectivity enables chemists to perform sequential cross-coupling reactions, first at the iodo-substituted position and subsequently at the bromo-substituted position. This orthogonal reactivity is highly valuable in the synthesis of complex molecules where a stepwise and controlled assembly is required.

The difluoromethoxy group, while relatively inert to many common reaction conditions, significantly influences the electronic properties of the benzene (B151609) ring. This group is a weak electron-withdrawing group and can impact the reactivity of the halogenated positions. Furthermore, the presence of fluorine atoms can impart desirable properties such as increased metabolic stability in pharmaceutical applications and enhanced thermal stability in materials science.

Utilization in the Construction of Complex Organic Architectures

The ability to perform selective and sequential reactions makes this compound a valuable tool for the synthesis of intricate organic architectures. By carefully choosing the coupling partners and reaction conditions, complex poly-aromatic systems and other elaborate molecular frameworks can be constructed in a controlled manner.

Development of Advanced Functional Materials

The unique combination of functional groups in this compound makes it an attractive precursor for the development of a variety of advanced functional materials.

The bromo and iodo functionalities of this compound serve as reactive sites for polymerization reactions. Through cross-coupling polymerization techniques, this compound can be incorporated into the backbone of conjugated polymers. The difluoromethoxy group can enhance the solubility and processability of these polymers, as well as influence their electronic and photophysical properties. Such polymers may find applications in areas like organic electronics and sensor technology.

In the realm of specialty chemicals, this compound can be used as a key intermediate in the synthesis of molecules with specific functionalities. The ability to introduce various substituents through cross-coupling reactions allows for the fine-tuning of the properties of the final product, leading to the development of specialty chemicals for a wide range of applications.

The synthesis of organic semiconductors often relies on the construction of extended π-conjugated systems. This compound is a valuable building block for such materials. The bromo and iodo groups can be utilized to extend the conjugation of the aromatic system through reactions like the Suzuki or Stille coupling.

The difluoromethoxy group can play a crucial role in tuning the energy levels (HOMO and LUMO) of the resulting organic semiconductor, which is critical for its performance in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The fluorine atoms can also contribute to improved device stability and performance. While specific research on the direct use of this compound in commercial organic electronic materials is not widely published, its structural motifs are found in many high-performance organic semiconductors.

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | Biaryl derivative |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne derivative |

| Heck Coupling | Alkene | Arylalkene derivative |

| Stille Coupling | Organostannane | Biaryl or vinylarene |

Role in the Design and Synthesis of Ligands and Catalysts for Organic Reactions

The structural framework of this compound can be functionalized to create novel ligands for catalysis. By replacing the halogen atoms with coordinating groups such as phosphines, amines, or heterocycles, new ligands with unique steric and electronic properties can be synthesized.

For example, the synthesis of a bidentate phosphine (B1218219) ligand could be envisioned by performing a double coupling reaction with a suitable phosphine-containing reagent. The difluoromethoxy group would be positioned in the backbone of the ligand and could influence the catalytic activity and selectivity of the corresponding metal complex. Such tailored ligands are of great interest for advancing various catalytic transformations in organic synthesis. The development of new catalysts is a continuous effort in chemical research, and versatile building blocks like this compound provide a valuable starting point for ligand design and synthesis.

Future Research Directions and Emerging Opportunities

Identification and Exploration of Current Research Gaps in the Compound's Applications

Despite the inherent potential of 4-Bromo-2-(difluoromethoxy)-1-iodobenzene as a building block, its full range of applications remains largely unexplored. A significant research gap exists in the systematic investigation of its utility in medicinal chemistry and materials science.

In the field of medicinal chemistry , the introduction of a difluoromethoxy group (-OCHF2) is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of both bromine and iodine atoms on the scaffold of this compound provides two distinct handles for sequential and site-selective functionalization through various cross-coupling reactions. This opens the door to the synthesis of complex molecular architectures that could be screened for a wide array of biological activities. Current research has yet to fully capitalize on this potential. Future studies should focus on:

Synthesis of Novel Bioactive Scaffolds: Systematically exploring Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions at the iodo and bromo positions to generate libraries of novel compounds for high-throughput screening.

Investigation as Enzyme Inhibitors or Receptor Ligands: Designing and synthesizing molecules that can specifically target enzymes or receptors implicated in various diseases, leveraging the unique electronic properties conferred by the difluoromethoxy group.

In materials science , polyhalogenated aromatic compounds are precursors to a variety of functional materials, including polymers, liquid crystals, and organic electronics. The distinct reactivity of the C-I and C-Br bonds in this compound could be exploited to create highly ordered and functionalized materials. Research is needed to explore its use in:

Development of Novel Organic Semiconductors: Utilizing the compound as a monomer in polymerization reactions to create novel conjugated polymers with tailored electronic properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Synthesis of Advanced Liquid Crystals: Incorporating the this compound core into mesogenic structures to investigate the impact of the trifunctional substitution on liquid crystalline properties.

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The successful application of this compound in complex syntheses hinges on the development of highly efficient and selective catalytic systems. While palladium-catalyzed cross-coupling reactions are the workhorse of modern organic synthesis, challenges remain in achieving perfect chemoselectivity between the C-I and C-Br bonds, especially in intricate molecular settings.

Future research should be directed towards the development of:

Ligand-Tuned Palladium Catalysts: Designing and screening novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can fine-tune the steric and electronic properties of the palladium center to achieve exquisite control over the selective activation of the C-I versus the C-Br bond. This would enable the programmed, stepwise introduction of different functional groups.

Catalyst Systems for Orthogonal Reactivity: Exploring alternative transition metal catalysts (e.g., nickel, copper) that may exhibit different reactivity profiles towards the two halogen atoms, potentially allowing for orthogonal functionalization under different reaction conditions.

Photoredox Catalysis: Investigating the use of photoredox catalysis to enable novel transformations at either the C-I or C-Br bond under mild conditions, potentially accessing reaction pathways that are not feasible with traditional thermal catalysis.

A summary of potential catalytic systems and their targeted selectivity is presented in the table below:

| Catalyst System | Target Selectivity | Potential Advantages |

| Palladium with sterically hindered phosphine ligands | C-I bond activation | High yields and functional group tolerance |

| Nickel-based catalysts with bidentate ligands | C-Br bond activation | Lower cost and unique reactivity |

| Copper-catalyzed systems | Specific C-X couplings | Mild reaction conditions |

| Dual photoredox/transition metal catalysis | Novel bond formations | Access to new reaction pathways |

Exploitation of the Compound's Unique Reactivity Profile for Undiscovered Chemical Transformations

The interplay of the three different substituents on the aromatic ring of this compound creates a unique electronic and steric environment that could be harnessed for entirely new chemical transformations. The electron-withdrawing nature of the difluoromethoxy group, combined with the presence of two leaving groups of differing reactivity, sets the stage for discovering novel reaction pathways.

Key areas for future exploration include:

Domino and Cascade Reactions: Designing one-pot, multi-step reaction sequences that leverage the differential reactivity of the C-I and C-Br bonds to rapidly build molecular complexity. For instance, an initial Sonogashira coupling at the iodo position could be followed by an intramolecular cyclization involving the bromo substituent.

Metal-Halogen Exchange Reactions: Investigating the selective metal-halogen exchange at either the iodine or bromine position using organolithium or Grignard reagents, followed by trapping with various electrophiles to introduce a wide range of functional groups.

Directed Ortho-Metalation: Exploring the possibility of using the difluoromethoxy group as a directing group for ortho-lithiation or other C-H activation strategies, which would allow for functionalization of the C-3 position of the benzene (B151609) ring, further expanding the synthetic utility of this scaffold.

The following table outlines potential undiscovered transformations and the key features of the compound that could enable them:

| Potential Transformation | Key Enabling Feature | Potential Outcome |

| Sequential, site-selective cross-couplings | Differential reactivity of C-I and C-Br bonds | Synthesis of highly functionalized, unsymmetrical biaryls and heterocycles |

| Intramolecular cyclization cascades | Proximity of functional groups introduced via cross-coupling | Rapid construction of complex polycyclic systems |

| Directed C-H functionalization | Directing ability of the -OCHF2 group | Access to fully substituted benzene derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.